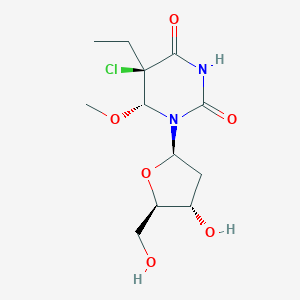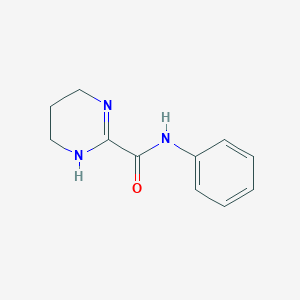![molecular formula C16H22N2O B125241 (1R,2R,5R)-2,6,6-Trimethyl-3-(pyridin-3-ylmethylimino)bicyclo[3.1.1]heptan-2-ol CAS No. 918625-33-9](/img/structure/B125241.png)
(1R,2R,5R)-2,6,6-Trimethyl-3-(pyridin-3-ylmethylimino)bicyclo[3.1.1]heptan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This would typically include the compound’s systematic name, any common or trivial names, its molecular formula, and its structure, which describes the arrangement of atoms in the molecule.
Synthesis Analysis
This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages and discussion of the reaction conditions.Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and any notable structural features. Techniques like X-ray crystallography or NMR spectroscopy are often used for this purpose.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. This could include its reactivity with other substances, its role as a reactant or product in certain reactions, and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves studying properties like the compound’s melting and boiling points, its solubility in various solvents, its density, and its spectral properties.Aplicaciones Científicas De Investigación
Hybrid Catalysts in Medicinal and Pharmaceutical Industries
The pyranopyrimidine core, closely related to the chemical structure of interest, is significant for medicinal and pharmaceutical applications due to its bioavailability and broad synthetic utility. Recent studies emphasize the importance of hybrid catalysts, including organocatalysts, metal catalysts, and green solvents, in synthesizing pyranopyrimidine scaffolds. These catalysts facilitate the development of lead molecules by offering diverse synthetic pathways, underscoring their potential in drug synthesis and medicinal chemistry (Parmar, Vala, & Patel, 2023).
Importance in Corrosion Inhibition
Quinoline derivatives, which share structural similarities with the compound of interest, have been extensively studied for their anticorrosive properties. These derivatives form stable chelating complexes with metallic surfaces, highlighting the compound's potential application in corrosion inhibition. This area of research underscores the importance of such chemical structures in extending the lifespan of metals in various industrial applications (Verma, Quraishi, & Ebenso, 2020).
Pharmaceutical Research and Drug Development
The structural motif of bicyclo[2.2.1]heptanes, analogous to the compound , has garnered attention in pharmaceutical research. These compounds serve as test molecules for studying structure-activity relationships, indicating the potential of (1R,2R,5R)-2,6,6-Trimethyl-3-(pyridin-3-ylmethylimino)bicyclo[3.1.1]heptan-2-ol in drug development and medicinal research (Buchbauer & Pauzenberger, 1991).
Catalysis and Organic Synthesis
Compounds with pyridine moieties, akin to the chemical structure of interest, have demonstrated significant utility in catalysis and organic synthesis. Their role in forming metal complexes and facilitating asymmetric synthesis highlights their potential in developing novel synthetic strategies for constructing complex molecules (Li et al., 2019).
Antiviral and Antimicrobial Applications
The antiviral and antimicrobial activities of pyridine derivatives underscore the potential therapeutic applications of the compound . These derivatives have shown effectiveness against a range of viruses, suggesting the compound's relevance in designing new antiviral agents and contributing to the fight against infectious diseases (Alizadeh & Ebrahimzadeh, 2021).
Safety And Hazards
This involves detailing any known hazards associated with the compound, such as toxicity, flammability, or reactivity. It also includes appropriate safety precautions for handling and storage.
Direcciones Futuras
This could involve potential applications for the compound, areas where further research is needed, or hypotheses for its behavior based on its known properties.
Please note that not all compounds will have information available in all of these categories, especially if they are not widely studied. For a specific compound, it’s best to consult the primary literature or authoritative databases. If you have any other questions or need information on a different topic, feel free to ask!
Propiedades
IUPAC Name |
(1R,2R,5R)-2,6,6-trimethyl-3-(pyridin-3-ylmethylimino)bicyclo[3.1.1]heptan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-15(2)12-7-13(15)16(3,19)14(8-12)18-10-11-5-4-6-17-9-11/h4-6,9,12-13,19H,7-8,10H2,1-3H3/t12-,13-,16-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPZHVGWFTXKIG-XJKCOSOUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC1C(C(=NCC3=CN=CC=C3)C2)(C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H]2C[C@@H](C2(C)C)CC1=NCC3=CN=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70451388 |
Source


|
| Record name | FT-0674196 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R,5R)-2,6,6-Trimethyl-3-(pyridin-3-ylmethylimino)bicyclo[3.1.1]heptan-2-ol | |
CAS RN |
918625-33-9 |
Source


|
| Record name | FT-0674196 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

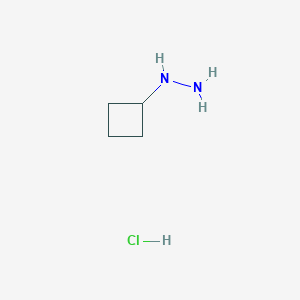
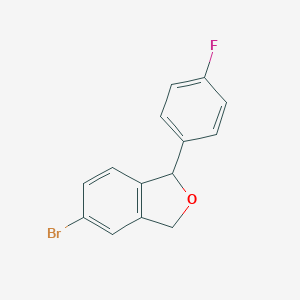
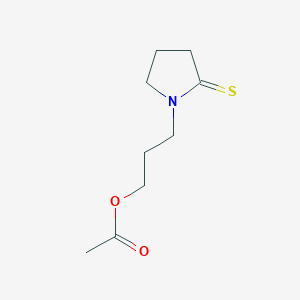
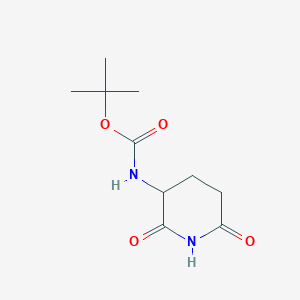
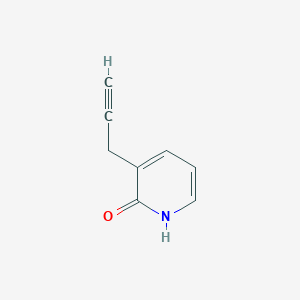
![(1R,4R,5Z,12R,13S,16Z)-26-(8-Hydroxy-9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol](/img/structure/B125181.png)
![4-[2-(4-Chlorophenyl)ethyl]piperidine](/img/structure/B125182.png)
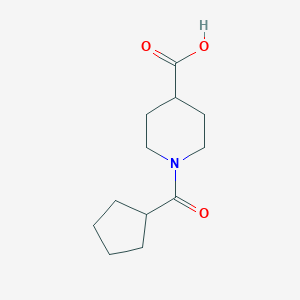
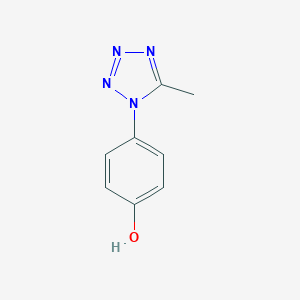
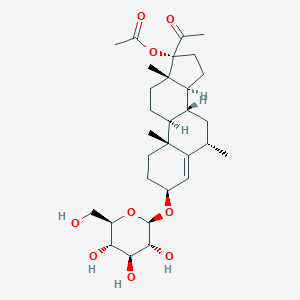
![3-Bromo-8-chloroimidazo[1,2-A]pyrazine](/img/structure/B125190.png)
